molecular formula C12H14INO B14778123 N-Cyclobutyl-2-iodo-6-methylbenzamide

N-Cyclobutyl-2-iodo-6-methylbenzamide

Cat. No.: B14778123
M. Wt: 315.15 g/mol
InChI Key: ZRTLMAQFNKCCAD-UHFFFAOYSA-N
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Description

N-Cyclobutyl-2-iodo-6-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclobutyl group, an iodine atom, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-2-iodo-6-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodo-6-methylbenzoic acid and cyclobutylamine.

    Amide Formation: The carboxylic acid group of 2-iodo-6-methylbenzoic acid is activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC, DCC) to form an acyl chloride intermediate. This intermediate then reacts with cyclobutylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-2-iodo-6-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR). Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Cyclobutyl-2-iodo-6-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-2-iodo-6-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide core play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclobutyl-2-iodo-5-methylbenzamide
  • 2-Iodo-N-methylbenzamide
  • N-Cyclobutyl-3-iodo-2-methylbenzamide

Uniqueness

N-Cyclobutyl-2-iodo-6-methylbenzamide is unique due to the specific positioning of the iodine and methyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

N-cyclobutyl-2-iodo-6-methylbenzamide

InChI

InChI=1S/C12H14INO/c1-8-4-2-7-10(13)11(8)12(15)14-9-5-3-6-9/h2,4,7,9H,3,5-6H2,1H3,(H,14,15)

InChI Key

ZRTLMAQFNKCCAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)I)C(=O)NC2CCC2

Origin of Product

United States

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